ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a versatile organic compound with the molecular formula C12H12O5. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different chromene derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.
Major Products
Scientific Research Applications
Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate: A closely related compound with similar structural features but different functional groups.
7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide: Another derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZQBOVZFWQLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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